Solvent violet 13

Description

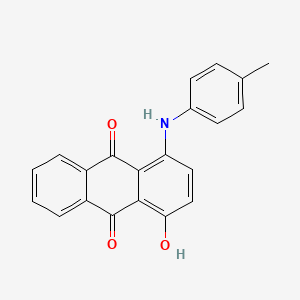

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c1-12-6-8-13(9-7-12)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFWQNJLLOFIJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026293 |

Source

|

| Record name | D&C Violet 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Violet odorless powder; [MSDSonline] |

Source

|

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alizurol Purple | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81-48-1, 12217-81-1 |

Source

|

| Record name | Solvent Violet 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizurol Purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solvent violet 13 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Violet 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-4-(p-toluidino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C VIOLET NO. 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350KA7O6HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALIZUROL PURPLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1958 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Solvent Violet 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Violet 13 (C.I. 60725), an anthraquinone-based dye. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound, also known by numerous synonyms including D&C Violet No. 2 and Oil Violet, is a synthetic dye with a distinct bright bluish-violet hue.[1] Its chemical structure is 1-hydroxy-4-(p-tolylamino)anthraquinone.[1]

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-Hydroxy-4-(4-methylanilino)anthracene-9,10-dione | [1] |

| Synonyms | D&C Violet No. 2, Oil Violet, Solvent Blue 90, Alizarine Violet 3B, Alizurol Purple, Duranol Brilliant Violet TG, Ahcoquinone Blue IR base, Quinizarin Blue, Disperse Blue 72, C.I. 60725 | [1][2] |

| CAS Number | 81-48-1 | [1][3] |

| EINECS Number | 201-353-5 | [3] |

| Molecular Formula | C₂₁H₁₅NO₃ | [1][3] |

| Molecular Weight | 329.35 g/mol | [2][3][4] |

| Appearance | Purple powder | [3] |

| Chemical Category | Anthraquinone dye | [3] |

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for its application in various matrices. These properties are summarized in the tables below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 142-143 °C[1], 171 °C, approx. 187-189 °C[5], 186 °C |

| Heat Resistance | 280-300 °C[3] |

| Density | Approximately 0.48 g/cm³[3] |

| pH Value | 7.0[3] |

| Moisture Content | ≤1.0%[3] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Insoluble[1][3][5][6] |

| Acetone | Soluble[1] |

| Toluene | Soluble[1] |

| Benzene | Soluble[1][3][5] |

| Chlorobenzene | Soluble[3][5] |

| Xylene | Soluble[3][5] |

| Dimethylformamide (DMF) | Soluble[3][5] |

Table 4: Fastness and Resistance Properties of this compound

| Property | Rating |

| Light Fastness | 6-7 (on a scale of 1-8)[3][5] |

| Migration Resistance | Poor[3], 5 (on a scale of 1-5)[5] |

| Resistance to Acid (5% HCl) | Unchanged[6][7] |

| Resistance to Alkali (5% Na₂CO₃) | Unchanged[6][7] |

Synthesis Pathway

This compound is synthesized through the reaction of 1,4-dihydroxyanthracene-9,10-dione (Quinizarin) or related compounds with p-toluidine.[7][8] The general reaction is depicted below.

Experimental Protocols

The following are detailed methodologies for determining key chemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is tapped into the ground sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating and Observation: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. The melting point is reported as this range.

Determination of Solubility in Organic Solvents (Flask Method)

Objective: To determine the solubility of this compound in various organic solvents. This protocol is based on the principles outlined in OECD Guideline 105 for water solubility but adapted for organic solvents.

Apparatus:

-

Analytical balance

-

Volumetric flasks with stoppers

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a volumetric flask.

-

Equilibration: The flask is sealed and placed in a constant temperature bath (e.g., 25 °C). The mixture is agitated using a mechanical shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand at the constant temperature to allow undissolved solid to settle. The mixture is then centrifuged or filtered to separate the saturated solution from the excess solid.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry. This involves creating a calibration curve with solutions of known concentrations.

-

Calculation: The solubility is expressed as grams of solute per 100 mL or 1 L of solvent.

Determination of Light Fastness (ISO 105-B02)

Objective: To assess the resistance of this compound to fading upon exposure to an artificial light source representative of natural daylight.

Apparatus:

-

Xenon arc fading lamp apparatus

-

Blue wool standards (ISO 105-B08)

-

Grey scale for assessing color change (ISO 105-A02)

-

Specimen holder

Procedure:

-

Sample Preparation: A sample of the material colored with this compound is prepared according to the relevant product specifications.

-

Mounting: The test specimen and a set of blue wool standards are mounted in the specimen holder. A portion of each is covered to serve as an unexposed reference.

-

Exposure: The mounted specimens are placed in the xenon arc fading lamp apparatus. The exposure conditions (e.g., irradiance, temperature, humidity) are set according to the standard (ISO 105-B02).

-

Evaluation: The specimens are periodically inspected, and the fading of the test specimen is compared to the fading of the blue wool standards.

-

Rating: The light fastness rating is the number of the blue wool standard that shows a similar amount of fading (color change) as the test specimen. The color change is assessed using the grey scale. A rating of 1 indicates very poor light fastness, while a rating of 8 indicates excellent light fastness.

Spectral Properties

The color of this compound is due to its absorption of light in the visible region of the electromagnetic spectrum. A typical experimental protocol for obtaining its UV-Visible absorption spectrum is provided below.

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) and the absorption spectrum of this compound in a specific solvent.

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Appropriate solvent (e.g., acetone, toluene)

Procedure:

-

Solution Preparation: A dilute solution of this compound of a known concentration is prepared in the chosen solvent.

-

Blank Measurement: A cuvette is filled with the pure solvent, and a baseline spectrum is recorded. This is used to zero the instrument.

-

Sample Measurement: The cuvette is rinsed and filled with the this compound solution. The absorption spectrum is recorded over a specific wavelength range (e.g., 400-700 nm).

-

Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum. The absorbance value at this wavelength can be used for quantitative analysis in conjunction with the Beer-Lambert Law.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound should be handled with care. It may cause eye irritation, and prolonged skin contact may cause irritation in sensitive individuals.[9] Inhalation of dust should be avoided.[9] Standard personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[10]

This guide provides a foundational understanding of the chemical properties of this compound for scientific and research applications. For specific applications, it is recommended to consult the relevant safety data sheets and perform application-specific testing.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. filab.fr [filab.fr]

- 6. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]

- 7. CN105237417B - Synthetic method for this compound - Google Patents [patents.google.com]

- 8. This compound | 81-48-1 [chemicalbook.com]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. Synthesis method of environment-friendly this compound with low toxicity and low harm - Eureka | Patsnap [eureka.patsnap.com]

Solvent Violet 13 molecular structure and formula

Introduction

Solvent Violet 13, also identified by the Colour Index number 60725, is a synthetic anthraquinone dye known for its vibrant bluish-violet hue.[1] It is a solid substance that is insoluble in water but finds solubility in various organic solvents such as acetone, toluene, and benzene.[1] This property makes it a versatile colorant in numerous industrial applications, including the dyeing of hydrocarbon products, thermoplastics, synthetic resins like polystyrenes, and synthetic fibers.[1] Furthermore, it is utilized in the cosmetics industry for hair and skin care products and even in pyrotechnics for creating violet-colored smoke.[1]

Molecular Structure and Chemical Formula

The chemical identity of this compound is well-defined by its molecular structure and formula.

Chemical Formula: C₂₁H₁₅NO₃[2]

IUPAC Name: 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione[2][3]

The core of this compound is an anthraquinone scaffold. This consists of three fused benzene rings with two ketone groups on the central ring. The characteristic violet color arises from the specific substituents attached to this core: a hydroxyl (-OH) group at the 1-position and a p-tolylamino (-NH-C₆H₄-CH₃) group at the 4-position.

Below is a diagram illustrating the logical relationship of the constituent parts of the this compound molecule.

Caption: Logical relationship of the molecular components of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 329.35 g/mol | [2][4] |

| CAS Registry Number | 81-48-1 | [2][4] |

| Appearance | Violet powder | [5] |

| Melting Point | 142-143 °C | [2] |

| Boiling Point | 520.7 °C at 760 mmHg | [2] |

| Density | 1.35 g/cm³ | [6] |

| Heat Resistance | 260 °C | [6] |

| Light Fastness | 6-7 | [6] |

| Solubility | Insoluble in water; Soluble in benzene, xylene, and N,N-Dimethylformamide. | [4][7] |

Experimental Protocols: Synthesis

The manufacturing of this compound typically involves the reaction of a substituted anthraquinone with p-toluidine (p-methylaniline).[4][8] Several synthesis routes have been described, with the common principle being the condensation of these two key reactants.

General Manufacturing Method:

A common method involves the reaction of 1,4-dihydroxyanthracene-9,10-dione (also known as quinizarin) with p-methylaniline.[4] Variations of this method may use related starting materials such as 1-bromo-4-hydroxyanthraquinone or 1-chloro-4-hydroxyanthracene-9,10-dione, which react with p-methylaniline to yield the final product.[4][8]

One-Pot Synthesis Process:

A more recent, environmentally friendlier "one-pot" synthesis method has been developed.[9][10] This process avoids the direct use of the highly toxic p-toluidine by starting with 4-nitrotoluene. A detailed workflow for such a process is outlined below.

Caption: Workflow for a one-pot synthesis of this compound.

This one-pot method involves the following key steps:

-

Charging the Reactor: Methanol, 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, and boric acid are added to a pressure vessel.[9]

-

Hydrogenation: The mixture is heated while stirring, and hydrogen gas is introduced to reduce the 4-nitrotoluene to p-toluidine in situ.[9]

-

Condensation: After the reduction is complete, the temperature is increased to facilitate the condensation reaction between the in situ generated p-toluidine and the 1,4-dihydroxyanthraquinone.[9]

-

Oxidation and Purification: The reaction mixture is then cooled, and air is introduced for oxidation. Finally, hydrochloric acid is added, and the product is isolated through filtration, washing, and drying to yield this compound.[9]

This approach is considered more environmentally friendly as it avoids handling large quantities of p-toluidine and streamlines the production process by reducing intermediate steps.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C21H15NO3 | CID 6680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound - Solvent Violet B - Transparent Violet S-B from Emperor Chem [emperordye.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. CorSol® 3013 this compound | Fineland Chem [finelandchem.com]

- 8. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 9. CN105237417A - Synthetic method for this compound - Google Patents [patents.google.com]

- 10. A Patent About Synthetic Method for this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

Synthesis and manufacturing process of Solvent Violet 13

An In-depth Technical Guide to the Synthesis and Manufacturing of Solvent Violet 13

Introduction

This compound, also identified by the Colour Index name C.I. 60725, is a synthetic anthraquinone dye known for its brilliant bluish-violet hue.[1] Its chemical name is 1-hydroxy-4-(p-tolylamino)anthraquinone.[1][2] With the molecular formula C₂₁H₁₅NO₃ and a molecular weight of 329.35, this dye is insoluble in water but soluble in various organic solvents such as benzene, xylene, and N,N-Dimethylformamide.[3][4][5]

This technical guide provides a comprehensive overview of the synthesis pathways, manufacturing processes, and experimental protocols for this compound. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development. The dye is primarily used for coloring polystyrene, ABS resins, polyvinyl chloride, and for the protoplasmic coloring of polyester.[3][5] It also finds applications in cosmetics and pyrotechnic smoke compositions.[1]

Synthesis Pathways

The production of this compound is centered around the condensation of an anthraquinone derivative with p-toluidine or a precursor. Several methods have been developed, ranging from traditional approaches to more modern, environmentally conscious processes.

Conventional Synthesis from Quinizarin and p-Toluidine

The most established method involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin), often in the presence of its reduced leuco form, with p-toluidine.[2][6] The leuco compound is a key intermediate in this process.[7] Boric acid is frequently used as a catalyst in this condensation reaction.[8] The reaction can be carried out in a solvent such as ethanol.[8]

Synthesis from Halogenated Anthraquinones

An alternative route involves the reaction of a 4-halo-1-hydroxyanthraquinone, such as 1-bromo-4-hydroxyanthraquinone or 1-chloro-4-hydroxyanthraquinone, with p-toluidine.[2][3][5][9] This method also yields the desired this compound product.

Environmentally Friendly "One-Pot" Synthesis

To mitigate the risks associated with the high toxicity of p-toluidine, an innovative "one-pot" process has been developed.[10][11] This method uses the less toxic 4-nitrotoluene as a starting material, which is reduced to p-toluidine in situ.[6][10][11] The process involves charging a pressure vessel with methanol, 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder (as a reducing agent), and boric acid.[10][11][12] The reduction of 4-nitrotoluene and the subsequent condensation occur in the same reactor, saving significant manpower and material resources by eliminating the post-processing of intermediate steps.[6][10][11]

Synthesis in Ionic Liquids

A more recent, environmentally friendly approach utilizes an ionic liquid as the reaction solvent.[12][13] In this method, 1,4-dihydroxyanthraquinone, its leuco body, and p-methylaniline undergo a condensation reaction in a pre-synthesized ionic liquid.[13] This technique is reported to improve product quality to over 95% purity and achieve yields of 90% or higher, thereby reducing production costs and pollution.[12][13]

Data Presentation

Quantitative data from various synthesis methods are summarized below for comparison.

Table 1: Raw Materials for this compound Synthesis

| Role | Chemical Name | Molecular Formula |

| Anthraquinone Source | 1,4-Dihydroxyanthraquinone (Quinizarin) | C₁₄H₈O₄ |

| Leuco Body | 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione | C₁₄H₁₀O₄ |

| Amine Source (Conventional) | p-Toluidine (p-Methylaniline) | C₇H₉N |

| Amine Precursor (One-Pot) | 4-Nitrotoluene | C₇H₇NO₂ |

| Reducing Agent (One-Pot) | Iron Powder | Fe |

| Catalyst/Additive | Boric Acid | H₃BO₃ |

| Solvent (Conventional) | Methanol, Ethanol | CH₃OH, C₂H₅OH |

| Solvent (Advanced) | N-butylimidazole based Ionic Liquid | - |

| Purification Agent | Hydrochloric Acid | HCl |

Table 2: Comparison of Synthesis Protocols and Results

| Method | Key Reactants & Conditions | Yield | Purity (HPLC) | Reference |

| Ionic Liquid Method | 820 kg 1,4-dihydroxyanthraquinone, 430 kg p-methylaniline, Ionic Liquid Solvent, 100°C | 90.2% | 95.63% | [9] |

| Ionic Liquid (Variation) | Same as above, with 534 kg ethyl chloride added | 91.2% | 95.47% | [9] |

| One-Pot Method (Example 1) | 40g 1,4-dihydroxyanthraquinone, 24.5g p-nitrotoluene, Methanol, H₂, 100°C Condensation | 88.3% | 96% | [6][10] |

| One-Pot Method (Example 2) | 40g 1,4-dihydroxyanthraquinone, 28g p-nitrotoluene, Methanol, H₂, 95°C Condensation | 88.7% | 95.5% | [6] |

| Conventional Lab Scale | 30g 1,4-dihydroxyanthraquinone, 25g p-toluidine, DMF, 100°C for 8h | 84.8% | 95% | [6] |

Experimental Protocols

Protocol 1: One-Pot Synthesis from 4-Nitrotoluene

This protocol is based on the environmentally friendly one-pot process.[6][10]

-

Reactor Charging : In a 500mL pressure vessel equipped with mechanical stirring and a thermometer, sequentially add 60g of methanol, 40g of 1,4-dihydroxyanthraquinone, 24.5g of p-nitrotoluene, 2g of iron powder, and 4g of boric acid.

-

Inerting : Seal the vessel and perform nitrogen displacement to create an inert atmosphere.

-

Hydrogenation : Begin stirring and heat the mixture to 60°C. Introduce hydrogen gas to initiate the hydrogenation reduction of 4-nitrotoluene. Maintain the temperature at 60°C.

-

Insulation Reaction : Once the reaction system stops absorbing hydrogen, maintain the temperature at 65°C for a 3-hour insulation period to ensure complete reduction.

-

Condensation : After the insulation period, increase the temperature to 100°C and hold for 5 hours to carry out the condensation reaction.

-

Oxidation & Isolation : Cool the reaction mixture to 60°C, release the pressure, and introduce air to oxidize the intermediate product.

-

Purification : Add 16g of hydrochloric acid for beating at 65°C. Filter the resulting slurry.

-

Finishing : Wash the filter cake with water until neutral and then dry to obtain the final product, this compound.[10]

Protocol 2: Synthesis using an Ionic Liquid

This protocol describes a method using an ionic liquid as the solvent.[9][13]

-

Ionic Liquid Preparation : In a high-pressure reaction vessel, add 890 kg of N-butylimidazole and 44.5 kg of zinc chloride. Slowly introduce 485 kg of ethyl chloride gas until the pressure stabilizes. Continue stirring for 2 hours, then remove excess ethyl chloride under reduced pressure to obtain the ionic liquid.

-

Reactor Charging : Heat the ionic liquid to 80°C. Add 820 kg of 1,4-dihydroxyanthraquinone, 142 kg of its leuco form, and 430 kg of p-methylaniline to the vessel.

-

Condensation : Increase the temperature to 100°C to perform the condensation reaction, resulting in a first mixed solution.

-

Isolation : Cool the solution to 45°C. Discharge the material into a filter tank and perform suction filtration to separate the filter cake from the filtrate.

-

Purification : Wash the filter cake with hot water (95°C). The cake is then washed again with hot water at 90°C until neutral.

-

Finishing : Dry and crush the purified cake to obtain the final this compound product.

Visualizations

Chemical Synthesis Pathways

Caption: Conventional synthesis of this compound.

Caption: Environmentally friendly "one-pot" synthesis pathway.

Manufacturing Workflow

References

- 1. Solvent_Violet_13 [chemeurope.com]

- 2. This compound | 81-48-1 [chemicalbook.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Cas 81-48-1,this compound | lookchem [lookchem.com]

- 5. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 6. CN105237417B - Synthetic method for this compound - Google Patents [patents.google.com]

- 7. Buy this compound | 81-48-1 | >98% [smolecule.com]

- 8. US2419405A - Process for preparing 1-hydroxy-4-arylamino anthraquinones - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN105237417A - Synthetic method for this compound - Google Patents [patents.google.com]

- 11. A Patent About Synthetic Method for this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 12. This compound | 5 Publications | 4 Citations | Top Authors | Related Topics [scispace.com]

- 13. Synthesis method of environment-friendly this compound with low toxicity and low harm - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Solubility of Solvent Violet 13 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Violet 13 (C.I. 60725), a synthetic anthraquinone dye. Understanding the solubility of this compound in various organic solvents is critical for its application in diverse fields, including the formulation of inks, plastics, and other materials. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow visualization to aid researchers in their laboratory practices.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data presented below has been compiled from various technical sources. All solubility values are reported at 20°C.

| Organic Solvent | Chemical Formula | Solubility (g/L) at 20°C |

| Dichloromethane | CH₂Cl₂ | 35.0[1][2][3] |

| Methylbenzene (Toluene) | C₇H₈ | 7.0[1][2][3] |

| Butyl Acetate | C₆H₁₂O₂ | 3.0[1][2][3] |

| Acetone | C₃H₆O | 1.3[1][2][3] |

| Ethyl Alcohol | C₂H₅OH | 0.2[1][2][3] |

In addition to the quantitative data, this compound is qualitatively described as being soluble in benzene, chlorobenzene, xylene, and dimethylformamide[4][5]. It is noted to be insoluble in water[4][5][6].

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent at a specified temperature. This protocol is based on the isothermal equilibrium method.

1. Materials and Equipment:

-

Solute: High-purity this compound powder.

-

Solvent: Analytical grade organic solvent of interest.

-

Apparatus:

-

Analytical balance (accurate to ±0.0001 g).

-

Temperature-controlled shaker or water bath.

-

Calibrated thermometer or thermocouple.

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners).

-

Volumetric flasks and pipettes.

-

Syringe filters (e.g., 0.45 µm PTFE membrane) to remove undissolved particles.

-

UV-Vis spectrophotometer.

-

Magnetic stirrer and stir bars.

-

Ultrasonic bath (optional).

-

2. Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it to a glass vial or flask. The excess is to ensure that a saturated solution is achieved.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration of the dissolved solute is no longer increasing. For poorly soluble compounds, 48 to 72 hours may be necessary.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the withdrawn sample using a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. A series of dilutions may be necessary to determine the appropriate concentration.

-

-

Concentration Determination using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Measure the absorbance of the diluted, saturated sample at the same λmax.

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

3. Data Analysis and Reporting:

-

The solubility is expressed as the concentration of the saturated solution, typically in grams per liter (g/L) or moles per liter (mol/L).

-

The experiment should be repeated at least three times to ensure the reproducibility of the results, and the average solubility with the standard deviation should be reported.

-

The temperature at which the solubility was determined must be clearly stated.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. China this compound / CAS 81-48-1 factory and manufacturers | Precise Color [precisechem.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. union-pigment.com [union-pigment.com]

- 4. This compound – Ranbar Violet B Anthraquinone Dye [ranbarr.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

Spectroscopic Properties of Solvent Violet 13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Violet 13, also known by its Colour Index name C.I. 60725 and CAS number 81-48-1, is a synthetic anthraquinone dye.[1][2][3] Its chemical structure is 1-hydroxy-4-(p-tolylamino)anthraquinone.[1] This dye is notable for its vibrant bluish-violet hue and is soluble in various organic solvents, including acetone, toluene, and benzene, while being insoluble in water.[1][3][4] Due to its coloring properties and stability, this compound finds applications in the dyeing of hydrocarbon products, plastics, resins, and in cosmetics.[1][4] This technical guide provides an in-depth overview of the spectroscopic properties of this compound, including available data, detailed experimental protocols for its characterization, and visual representations of key concepts and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₅NO₃ | [1][5] |

| Molecular Weight | 329.35 g/mol | [3][5] |

| IUPAC Name | 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione | [5] |

| CAS Number | 81-48-1 | [1][2][3] |

| Appearance | Purple to black powder | [6] |

Spectroscopic Data

Absorption Properties

The maximum absorption wavelength (λmax) of this compound has been reported in toluene.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Toluene | 581.0 - 585.0 | Data not available |

It is important to note that the molar absorptivity (extinction coefficient) is a crucial parameter for quantitative analysis, and its determination in various solvents is highly recommended for any application requiring precise concentration measurements.

Solubility

The solubility of this compound in several organic solvents has been documented, which is a critical consideration for preparing solutions for spectroscopic analysis.

| Solvent | Solubility (g/L at 20°C) |

| Acetone | 1.3 |

| Butyl Acetate | 3 |

| Methylbenzene (Toluene) | 7 |

| Dichloromethane | 35 |

| Ethyl Alcohol | 0.2 |

This data indicates that dichloromethane is an excellent solvent for this compound, while its solubility in ethanol is quite low.

Emission Properties

Detailed data on the fluorescence emission maxima (λem) and fluorescence quantum yields (ΦF) of this compound in various solvents are not currently available in the reviewed literature. The determination of these parameters is essential for applications leveraging the fluorescence properties of the dye, such as in bio-imaging or as a fluorescent probe.

Experimental Protocols

For researchers wishing to perform a comprehensive spectroscopic characterization of this compound, the following established experimental protocols are recommended.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) can be determined by UV-Visible spectrophotometry using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the desired solvent (e.g., toluene, dichloromethane) to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

-

Spectrophotometric Measurement: For each dilution, measure the absorbance at the λmax using a UV-Vis spectrophotometer. A cuvette with a standard path length of 1 cm is typically used.

-

Beer-Lambert Plot: Plot the measured absorbance values against the corresponding concentrations.

-

Calculation of Molar Absorptivity: The slope of the resulting linear plot will be equal to the molar extinction coefficient (ε).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) can be determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Selection of a Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region as this compound.

-

Preparation of Solutions: Prepare dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

Measurement of Absorption and Emission Spectra:

-

Measure the UV-Vis absorption spectra of both the standard and the sample.

-

Measure the fluorescence emission spectra of both the standard and the sample using the same excitation wavelength and instrument settings.

-

-

Data Analysis: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a dye such as this compound.

Caption: Workflow for Spectroscopic Characterization of Dyes.

Beer-Lambert Law Relationship

The relationship between absorbance, concentration, and molar absorptivity is fundamental to quantitative absorption spectroscopy and is described by the Beer-Lambert Law.

Caption: The Beer-Lambert Law Relationship.

Conclusion

This compound is a commercially important dye with distinct physical and chemical properties. However, a comprehensive public dataset of its spectroscopic properties, particularly its molar absorptivity and fluorescence characteristics in a variety of solvents, is lacking. This guide provides the currently available data and outlines standard experimental procedures that can be employed to conduct a thorough spectroscopic characterization. The presented workflows and conceptual diagrams serve as a resource for researchers and professionals in designing experiments and interpreting results related to this compound and other similar dyes. Further research to populate the spectroscopic data for this compound would be of significant value to the scientific community, especially for its application in quantitative and fluorescence-based studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|CAS NO.81-48-1 [xcolorpigment.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Buy this compound | 81-48-1 | >98% [smolecule.com]

- 5. This compound | C21H15NO3 | CID 6680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-hydroxy-4-(p-toluidino)anthraquinone [chembk.com]

An In-depth Technical Guide to CAS 81-48-1 (Solvent Violet 13)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analytical methods for the compound with CAS number 81-48-1, commonly known as Solvent Violet 13. It is intended for researchers, scientists, and drug development professionals who may be interested in this molecule for its chemical properties or as a member of the anthraquinone class of compounds.

Chemical Identity and Properties

This compound is a synthetic anthraquinone dye. Its chemical identity and key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 81-48-1 | [1] |

| Common Names | This compound, Quinizarin Blue, D&C Violet No. 2, Alizurol Purple | [2][3] |

| IUPAC Name | 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione | [4] |

| Molecular Formula | C₂₁H₁₅NO₃ | [4] |

| Molecular Weight | 329.35 g/mol | [4] |

| Appearance | Bluish violet oil solvent dye, purple to black powder | [5][6] |

| Melting Point | 142-143 °C | [2] |

| Boiling Point | 520.7 °C at 760 mmHg (estimated) | [7] |

| Solubility | Insoluble in water; soluble in acetone, toluene, and benzene. | [2] |

| Molar Mass | 329.355 g·mol⁻¹ | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the condensation of a 1,4-dihydroxyanthraquinone (quinizarin) derivative with p-toluidine.[8] A common and efficient approach is a "one-pot" synthesis.

Experimental Protocol: One-Pot Synthesis

This protocol is a generalized procedure based on methodologies described in patent literature.[9]

Reagents:

-

1,4-dihydroxyanthraquinone (Quinizarin)

-

p-Toluidine (or 4-nitrotoluene as a precursor)

-

Boric acid (catalyst)

-

Iron powder (if using 4-nitrotoluene)

-

Methanol (solvent)

-

Hydrogen gas (if using 4-nitrotoluene)

-

Hydrochloric acid

Procedure:

-

Charge a pressure vessel with methanol, 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, and boric acid.

-

Seal the vessel and purge with nitrogen to create an inert atmosphere.

-

Heat the mixture with stirring and introduce hydrogen gas to facilitate the in-situ reduction of 4-nitrotoluene to p-toluidine.

-

After the hydrogenation is complete (indicated by the cessation of hydrogen uptake), increase the temperature to initiate the condensation reaction between the in-situ generated p-toluidine and 1,4-dihydroxyanthraquinone.

-

Upon completion of the condensation, cool the reaction mixture, release the pressure, and introduce air to oxidize the intermediate to the final product, this compound.

-

Add hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with water and methanol, and dry.

Purification

Crude this compound can be purified using standard laboratory techniques such as solvent extraction or column chromatography.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

A suitable solvent system (e.g., a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane). The exact ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired compound.

Procedure:

-

Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluting solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, may be necessary for optimal separation.

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

| Technique | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to the product. The retention time will depend on the specific column and mobile phase used. Purity can be assessed by the peak area percentage. |

| Thin-Layer Chromatography (TLC) | A single spot with a characteristic Rf value for a given solvent system. This is a quick method for monitoring reaction progress and purity. |

| UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region, characteristic of its violet color. In toluene, the λmax is reported to be in the range of 581.0-585.0 nm.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic peaks corresponding to the protons and carbons in the 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione structure. Specific chemical shift data would need to be acquired experimentally. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (approximately 329.35 m/z). |

Biological Activity and Toxicological Information

The primary application of this compound is as a colorant.[2] Its biological activity from a pharmacological perspective is not well-documented. However, as an anthraquinone derivative, it belongs to a class of compounds known to exhibit a range of biological effects.

Toxicology:

-

Skin Sensitization: this compound has been identified as a potential skin sensitizer.[10]

-

Genotoxicity: In vitro genetic toxicity studies have shown mixed results, with some assays being negative and a micronucleus test showing a positive result.[11]

-

Carcinogenicity: A screening assessment by Health Canada, using a read-across approach with the analogue anthraquinone, identified carcinogenicity as a critical health effect.[12]

Potential for Signaling Pathway Modulation (Based on the Anthraquinone Class):

While no specific studies have directly implicated CAS 81-48-1 in the modulation of particular signaling pathways, the broader class of anthraquinones has been shown to interact with various cellular targets and pathways. This information may provide a starting point for investigating the potential bioactivity of this compound.

-

NF-κB Pathway: Some anthraquinones have demonstrated anti-inflammatory effects by regulating the NF-κB signaling pathway.[13]

-

MAPK and PI3K/Akt Pathways: Anthocyanins, which share some structural similarities with anthraquinones, have been shown to regulate mitogen-activated protein kinases (MAPKs) and the PI3K/Akt pathway.[14]

-

Enzyme Inhibition: Anthraquinone derivatives have been investigated as inhibitors of various enzymes, including matrix metalloproteinases (MMPs) such as MMP-13.[15]

It is crucial to note that these are general activities of the anthraquinone class, and specific experimental validation for CAS 81-48-1 is required to confirm any such effects.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May cause an allergic skin reaction. May cause long lasting harmful effects to aquatic life.[16]

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, protective clothing, and eye protection. Avoid release to the environment.[16]

-

First Aid: In case of skin contact, wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. In case of eye contact, rinse cautiously with water for several minutes.[13]

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before handling this compound.

Conclusion

CAS 81-48-1, or this compound, is a well-characterized anthraquinone dye with established synthetic and analytical procedures. While its primary application has been in the colorant industry, its chemical structure places it within a class of compounds known for diverse biological activities. The toxicological profile of this compound indicates a potential for skin sensitization and other health effects, warranting careful handling. For drug development professionals, while there is no direct evidence of therapeutic activity for this specific compound, the known modulation of key signaling pathways by other anthraquinones suggests that this compound could be a subject of interest for screening and further investigation into its potential pharmacological effects.

References

- 1. This compound | C21H15NO3 | CID 6680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 1-hydroxy-4-(p-toluidino)anthraquinone | 81-48-1 [chemnet.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. China this compound / CAS 81-48-1 factory and manufacturers | Precise Color [precisechem.com]

- 6. 1-Hydroxy-4-p-toluidinoanthraquinone [myskinrecipes.com]

- 7. ci 60725, 81-48-1 [thegoodscentscompany.com]

- 8. This compound | 81-48-1 [chemicalbook.com]

- 9. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consultations.hse.gov.uk [consultations.hse.gov.uk]

- 11. kremer-pigmente.com [kremer-pigmente.com]

- 12. Risk management approach for this compound - Canada.ca [canada.ca]

- 13. 81-48-1 | CAS DataBase [m.chemicalbook.com]

- 14. scribd.com [scribd.com]

- 15. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-Hydroxy-4-(p-toluidino)anthrachinon | 81-48-1 [m.chemicalbook.com]

Anthraquinone Dyes in Polymer Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of anthraquinone dyes within polymer science. Anthraquinone-based compounds, known for their vibrant colors and exceptional stability, are integral to the development of advanced functional polymers, finding use in applications ranging from high-performance textiles to smart materials and biomedical devices.

Core Principles of Anthraquinone Dyes

Anthraquinone dyes are a class of organic colorants based on the 9,10-anthraquinone core, a tricyclic aromatic ketone. This fundamental structure imparts significant thermal and chemical stability.[1][2] The color and properties of the dye are tuned by introducing various substituents (auxochromes) at different positions on the anthraquinone scaffold, such as amino (–NH2), hydroxyl (–OH), alkylamino, or arylamino groups.[3][4] These modifications alter the electron density of the conjugated π-system, thereby influencing the wavelength of light absorbed and, consequently, the color.[5]

Key characteristics that make anthraquinone dyes valuable in polymer science include:

-

Brilliant Colors and Broad Spectrum : They can produce a wide range of vibrant colors, especially bright blues, reds, and greens, which are often difficult to achieve with other dye classes.[2][6]

-

High Stability : The fused aromatic ring system provides excellent resistance to light, heat, and chemical degradation, making them suitable for durable and high-performance materials.[2][7][8]

-

Versatility : The anthraquinone core can be functionalized to create dyes suitable for various polymer types and applications, including disperse dyes for hydrophobic fibers, acid dyes for polyamides, and polymerizable monomers for covalent integration.[2][9]

Synthesis of Anthraquinone-Based Polymer Materials

The integration of anthraquinone dyes into polymers can be achieved by physical mixing or, more robustly, by covalent bonding. The latter involves the synthesis of polymerizable anthraquinone monomers that can be incorporated into polymer chains during polymerization.

Synthesis of Polymerizable Anthraquinone Monomers

A common strategy is to introduce a polymerizable group, such as a methacrylate, onto the anthraquinone core. This allows the dye to act as a comonomer in polymerization reactions.

Below is a logical workflow for the synthesis of a methacrylated anthraquinone dye.

Caption: Synthesis workflow for a polymerizable anthraquinone monomer.

Grafting Anthraquinone Dyes onto Polymers

Anthraquinone dyes can also be chemically grafted onto existing polymer backbones. For instance, brominated anthraquinone derivatives can be attached to polymers like O-carboxymethyl chitosan via reactions such as the Ullmann condensation.[10]

Properties of Anthraquinone Dyes in Polymers

The performance of anthraquinone-containing polymers is dictated by their photophysical, thermal, and chemical properties.

Photophysical Properties

The absorption and emission characteristics of anthraquinone dyes determine their color and fluorescence. These properties are highly dependent on the dye's molecular structure and the polymer matrix it resides in. Electron-donating groups generally cause a bathochromic (red) shift in the absorption wavelength.[5] While many anthraquinone dyes are valued for their color, some exhibit useful fluorescence, although their quantum yields can be low compared to other fluorophores.[4][11]

| Dye Structure / Name | Matrix / Solvent | λmax (abs) (nm) | λmax (em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference(s) |

| 1-((1-hydroxy-2-methylpropan-2-yl)amino)anthraquinone | - | 506 | - | - | - | [1] |

| 1,4-bis(4-((2-methacryloxyethyl)oxy)phenylamino)anthraquinone | - | 408, 600, 644 | - | - | - | [1][6] |

| C.I. Solvent Yellow 163 | - | 445 | - | - | - | [5] |

| C.I. Solvent Red 207 | - | 487 | - | - | - | [5] |

| RBS3 (AQ Derivative) | Deionized Water | 420 | 556 | 136 | Low (preliminary) | [4] |

| CE8 (AQ Derivative) | Deionized Water | 276 | 406 | 130 | Low (preliminary) | [4] |

| NGA5 (AQ Derivative) | Deionized Water | 298 | 480 | 182 | Low (preliminary) | [4] |

Table 1: Summary of photophysical data for selected anthraquinone dyes.

Thermal Stability

The inherent stability of the anthraquinone structure translates to high thermal resistance in the polymers they are incorporated into. Thermogravimetric analysis (TGA) is commonly used to assess this property, measuring the temperature at which the material begins to degrade.[12][13] Anthraquinone-containing polymers often exhibit decomposition temperatures well above 300°C, making them suitable for high-temperature applications.[5][14]

| Polymer / Compound | Onset of Decomposition (Td, °C) | Analysis Condition | Reference(s) |

| 9,10-Anthraquinone (sublimation) | ~160 °C | Open cell | [15] |

| Chrysophanol | ~284 °C | - | [16] |

| Ethylene-propylene matrix with AQ dyes | Higher than pure EPM | - | [5] |

| TPE-A-CMP (Anthraquinone-enriched microporous polymer) | 539 °C | - | [14] |

| 4NADA-based Polyimide | >500 °C | N2 | [17] |

Table 2: Thermal stability data for selected anthraquinone-based materials.

Applications in Polymer Science

The unique properties of anthraquinone dyes enable their use in a variety of advanced polymer applications.

Caption: Key application areas of anthraquinone dyes in polymer science.

Dyeing of Synthetic Fibers

Anthraquinone-based disperse dyes are widely used for coloring hydrophobic fibers like polyester due to their insolubility in water and affinity for the polymer.[18] The dyeing process typically involves high temperatures (thermofixation) or the use of a carrier to swell the fiber and allow dye penetration.[19][20] Covalently bonding polymerizable dyes into the polymer matrix results in superior wash and light fastness compared to simply dispersing the dye.[21]

Smart Polymers and Sensors

The chromophoric nature of anthraquinone dyes makes them suitable for use as indicators in smart materials. For example, composites containing these dyes can change color in response to environmental stimuli like pH changes or degradation, serving as visual sensors in intelligent packaging to inform consumers about food quality.[22] Thin films of 2-aminoanthraquinone have been fabricated into sensors that show changes in resistance and capacitance in response to humidity and temperature.[22]

Photo-Responsive Polymers

Photo-responsive polymers undergo changes in their properties upon exposure to light.[23][24] Anthraquinone derivatives can be incorporated into polymer chains to create materials that respond to specific wavelengths of light. This can be used for applications like controlled drug delivery, where light triggers the release of a therapeutic agent, or the development of photodegradable materials.[8][10] For example, an anthraquinone-based block copolymer has been shown to release nitric oxide and generate reactive oxygen species under photoirradiation for potential use in cancer therapy.

Experimental Protocols

Protocol 1: Synthesis of a Polymerizable Methacrylated Anthraquinone Dye

This protocol is a generalized procedure based on the nucleophilic aromatic substitution and subsequent methacrylation of an anthraquinone derivative, as described in the literature.[1][6]

Step 1: Synthesis of Hydroxy-Functionalized Intermediate

-

Reactants : Combine 1,4-dichloroanthraquinone (1.0 eq), an amino alcohol such as 2-(4-aminophenyl)ethanol (2.2 eq), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

-

Reaction : Heat the mixture under an inert atmosphere (e.g., Nitrogen) at 120-140°C for 8-12 hours. The reaction can be accelerated using microwave irradiation.[1][6]

-

Work-up : After cooling, pour the reaction mixture into cold water to precipitate the product.

-

Purification : Filter the crude product, wash thoroughly with water and a non-polar solvent like hexane, and dry under vacuum. The intermediate can be further purified by column chromatography if necessary.

Step 2: Methacrylation of the Intermediate

-

Reactants : Dissolve the dried hydroxy-functionalized anthraquinone intermediate (1.0 eq) in a dry solvent (e.g., THF or Dichloromethane) with a non-nucleophilic base like triethylamine (1.5 eq per hydroxyl group).

-

Reaction : Cool the solution in an ice bath (0°C). Add methacryloyl chloride (1.2 eq per hydroxyl group) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the final polymerizable dye product by column chromatography on silica gel.

Protocol 2: Emulsion Copolymerization with an Anthraquinone Monomer

This protocol outlines a semi-continuous emulsion polymerization to incorporate a synthesized polymerizable anthraquinone dye into a polymer latex, based on established methods.[21][25][26]

Caption: Workflow for semi-continuous emulsion polymerization.

Materials & Reagents:

-

Monomers : Styrene, Butyl Acrylate, Methacrylic Acid.

-

Polymerizable Dye : Synthesized Anthraquinone (AQ) monomer.

-

Surfactant : Sodium dodecyl sulfate (SDS) or similar.

-

Initiator : 2,2′-azobis(2-methylpropionamide) dihydrochloride (AIBA) or Ammonium Persulfate (APS).

-

Solvent : Deionized water.

-

Atmosphere : High-purity Nitrogen.

Procedure:

-

Preparation : Prepare a monomer pre-emulsion by sonicating the base monomers, the AQ monomer, surfactant, and a portion of the deionized water. Prepare a separate aqueous solution of the initiator.

-

Reactor Charge : Charge a four-neck flask (equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet) with deionized water and surfactant. Heat to the reaction temperature (typically 75-85°C) under a nitrogen purge.

-

Initiation : Introduce a small portion (~5-10%) of the monomer pre-emulsion and the initiator solution to the reactor to form seed particles.

-

Feeding : Once the seed stage is complete (indicated by a change in appearance), begin the continuous, dropwise addition of the remaining monomer pre-emulsion and the initiator solution over 3-4 hours.

-

Completion : After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure full conversion of the monomers.

-

Finishing : Cool the reactor to room temperature. Adjust pH if necessary and filter the resulting colored latex to remove any coagulum.

Protocol 3: Disperse Dyeing of Polyester Fabric

This protocol describes a high-temperature (thermosol) dyeing method for polyester fabric using a disperse anthraquinone dye.[9][19][20]

Materials & Reagents:

-

Fabric : Scoured Polyester fabric.

-

Dye : Disperse anthraquinone dye.

-

Dispersing agent : Lignosulfonate-based or similar.

-

pH control : Acetic acid.

-

Equipment : Padding mangle, drying oven, thermofixation (curing) oven.

Procedure:

-

Dye Bath Preparation : Prepare a paste of the disperse dye powder with a dispersing agent and a small amount of warm water. Dilute this paste with more water to create the final dye dispersion. Adjust the pH to 4.5-5.5 using acetic acid.

-

Padding : Immerse the polyester fabric in the dye dispersion and pass it through a padding mangle to ensure even application and remove excess liquid.

-

Drying : Dry the padded fabric in a hot air oven or using infrared heaters. It is crucial to dry the fabric completely before the fixation step.

-

Thermofixation : Pass the dried fabric through a thermofixation oven at a high temperature (typically 190-210°C) for 60-90 seconds. At this temperature, the polyester fibers swell, allowing the sublimated dye molecules to penetrate and get trapped within the polymer structure.

-

After-treatment (Reduction Clearing) : To remove any unfixed surface dye and ensure good wash fastness, wash the dyed fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 60-70°C.

-

Final Rinse : Rinse the fabric thoroughly with hot and then cold water, and finally dry.

References

- 1. Polymerization of novel methacrylated anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthraquinone-based porous organic polymers: From synthesis to applications in electrochemical energy conversion and storage - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. Novel Hybrid Polymer Composites Based on Anthraquinone and Eco-Friendly Dyes with Potential for Use in Intelligent Packaging Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Polymerization of novel methacrylated anthraquinone dyes [beilstein-journals.org]

- 7. ikm.org.my [ikm.org.my]

- 8. Synthesis of an anthraquinone-containing polymeric photosensitizer and its application in aerobic photooxidation of thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]

- 10. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. pubs.acs.org [pubs.acs.org]

- 15. repositorio.ufba.br [repositorio.ufba.br]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. textilestudycenter.com [textilestudycenter.com]

- 19. textilelearner.net [textilelearner.net]

- 20. US3785766A - Process for dyeing polyester textiles with anthraquinone dyestuffs by thermofixation - Google Patents [patents.google.com]

- 21. Preparation and properties of a novel polymerizable amphiphilic anthraquinone derivative and its cationic colored copolymer latexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. Photo-responsive polymers: synthesis and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 26. Emulsion polymerization - Wikipedia [en.wikipedia.org]

A Technical Guide to Solvent Violet 13: Properties, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Solvent Violet 13 (C.I. 60725), a synthetic anthraquinone dye known for its vibrant bluish-violet color. Primarily used as a colorant in plastics, resins, and hydrocarbon-based products, its properties as a fat-soluble dye (lysochrome) also lend it to potential applications in a research context. This document outlines its chemical and physical properties, lists prominent commercial and research-grade suppliers, and provides a detailed experimental protocol for its application in lipid staining.

Core Properties and Specifications

This compound is an oil-soluble dye recognized by its CAS number 81-48-1.[1][2][3][4][5] It is characterized by excellent heat resistance and lightfastness, making it suitable for high-temperature processes such as coloring engineering plastics.[2][3][6] Chemically, it is identified as 1-hydroxy-4-(p-tolylamino)anthraquinone.[1][5] While insoluble in water, it is soluble in various organic solvents, including acetone, benzene, toluene, and xylene.[3][5][7][8]

The following table summarizes the key technical specifications for this compound, compiled from various supplier data sheets.

| Property | Value | References |

| Identifier | ||

| CAS Number | 81-48-1 | [1][2][3][4][5] |

| C.I. Number | 60725 (this compound) | [2][5] |

| EC Number | 201-353-5 | [3][9] |

| Chemical | ||

| Molecular Formula | C₂₁H₁₅NO₃ | [1][4][5] |

| Molecular Weight | ~329.35 g/mol | [4][5][10][11] |

| Purity | ≥90% to ≥99% (Varies by grade) | [1][12][13] |

| Physical | ||

| Appearance | Violet / Bluish-black powder | [9][14][15][16] |

| Melting Point | 187-189 °C | [2][3] |

| Heat Resistance | 260-300 °C (in Polystyrene) | [2][3][14][15] |

| Light Fastness | 6-8 (Scale of 1-8) | [2][3][14][15] |

| Density | ~1.35 g/cm³ | [2][14] |

| Solubility (at 20°C) | ||

| Water | Insoluble | [3][5][6] |

| Acetone | 1.3 g/L | [2] |

| Dichloromethane | 35 g/L | [2] |

| Toluene (Methylbenzene) | 7 g/L | [2] |

Commercial and Research-Grade Suppliers

This compound is available from a range of global suppliers that cater to both industrial and research needs. Purity and formulation can vary, so direct consultation with the supplier for certificates of analysis is recommended.

Key Suppliers Include:

-

Alfa Chemistry: Offers this compound for research and experimental use.[4]

-

CymitQuimica: Provides various grades, including purities greater than 90% and 97%.[1]

-

Fineland Chem: Supplies CorSol® 3013, a premium grade for engineering plastics.[3]

-

Xcolor Pigment: A manufacturer providing the dye for plastics like polystyrene and ABS.[2]

-

Hangzhou Epsilon Chemical Co., Ltd.: Offers the dye under the name Transparent Violet B for various resins and fibers.[14][17]

-

LEAPChem: A supplier of fine chemicals for research and development.[13]

-

Pylam Dyes: Provides the dye for coloring oils, waxes, petroleum products, and plastics.[18]

-

Online Marketplaces: Platforms like Echemi, Made-in-China.com, and ChemicalBook list numerous certified manufacturers and distributors, often providing various grades and quantities.[12][19][20]

Experimental Protocol: Neutral Lipid Staining in Cells

The fat-soluble nature of this compound makes it a candidate for lysochrome staining of intracellular lipids, similar to more common dyes like Oil Red O and Sudan Black B.[][22] This technique relies on the dye's higher solubility in neutral lipids (e.g., triglycerides) than in its solvent base, causing it to partition into and color lipid droplets.[22] The following is a detailed methodology for staining neutral lipids in cultured cells, adapted from standard protocols for lysochrome dyes.[22][23]

Materials:

-

This compound powder

-

99-100% Isopropanol

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin or 4% Paraformaldehyde (Fixative)

-

Distilled Water (dH₂O)

-

Hematoxylin solution (for counterstaining, optional)

-

Aqueous mounting medium

Procedure:

-

Preparation of Staining Solution:

-

Stock Solution: Prepare a 0.3% (w/v) stock solution by dissolving 0.3 g of this compound in 100 mL of 99% isopropanol. Stir overnight at room temperature to ensure complete dissolution.

-

Working Solution: To prepare the working solution, mix 6 parts of the this compound stock solution with 4 parts of distilled water. Let this solution stand for 15-20 minutes and then filter it through a 0.2 µm syringe filter to remove any precipitate. The working solution should be prepared fresh for each experiment.

-

-

Cell Preparation and Fixation:

-

Culture cells on glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Remove the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by adding a 10% formalin solution and incubating for 30-60 minutes at room temperature.

-

Discard the fixative and wash the cells twice with distilled water.

-

-

Staining:

-

Remove the water and add 60% isopropanol to the cells for 5 minutes. This step helps to differentiate the staining.

-

Remove the isopropanol and add the filtered this compound working solution to completely cover the cells.

-

Incubate for 15-20 minutes at room temperature.

-

-

Washing and Counterstaining:

-

Remove the staining solution and wash the cells 2-4 times with distilled water until excess stain is no longer visible.

-

(Optional) For nuclear visualization, apply Hematoxylin solution for 1 minute, then rinse thoroughly with tap water for 3-5 minutes.

-

-

Visualization:

-

Mount the coverslip onto a microscope slide using an aqueous mounting medium.

-